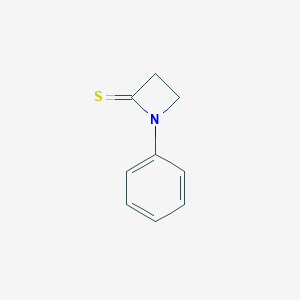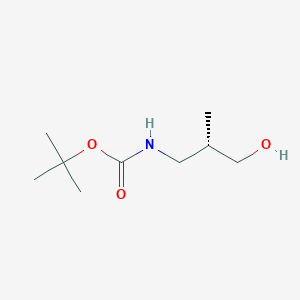
1-Phenylazetidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylazetidine-2-thione is a chemical compound that belongs to the class of azetidines. It is also known as PAT or 1-phenyl-2-thioazetidine. This compound has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-Phenylazetidine-2-thione is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. It has been found to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Phenylazetidine-2-thione in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used to study various disease mechanisms. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-Phenylazetidine-2-thione. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties. Finally, there is a need for more studies to investigate the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. Its multiple pharmacological effects make it a versatile compound that can be used to study various disease mechanisms. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-Phenylazetidine-2-thione can be achieved through various methods, including the reaction of 1-phenyl-2-chloroazetidine with sodium thiocyanate or the reaction of 1-phenyl-2-bromoazetidine with potassium thiocyanate. Both methods involve the use of a suitable solvent and a catalyst to facilitate the reaction.
Aplicaciones Científicas De Investigación
1-Phenylazetidine-2-thione has been extensively studied for its potential use in the treatment of various diseases. Several studies have shown that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been found to possess anticancer activity against various cancer cell lines.
Propiedades
| 175467-62-6 | |
Fórmula molecular |
C9H9NS |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
1-phenylazetidine-2-thione |
InChI |
InChI=1S/C9H9NS/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
LWOIBJHHEWGOBP-UHFFFAOYSA-N |
SMILES |
C1CN(C1=S)C2=CC=CC=C2 |
SMILES canónico |
C1CN(C1=S)C2=CC=CC=C2 |
Sinónimos |
2-Azetidinethione, 1-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxaldehyde](/img/structure/B64291.png)


![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)


![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)




![6-Methylisoxazolo[5,4-b]pyridin-3-ol](/img/structure/B64315.png)


